Indolidan

描述

吲哚丹: 吲哚丹,也称为 ,属于心血管药物类。它被归类为PDE3 抑制剂 。 该化合物正在由礼来公司 开发,目前处于临床 1 期试验阶段 .

准备方法

合成路线: 虽然吲哚丹的具体合成路线没有得到广泛的记录,但它通常是通过有机化学反应合成的。研究人员采用多种方法来创建这种化合物,但详细的操作程序仍然是专有的。

工业生产: 吲哚丹的工业规模生产方法涉及优化合成途径、纯化和制剂。这些工艺确保了用于医药用途的一致质量和产量。

化学反应分析

吲哚丹会发生几种类型的反应,包括氧化、还原和取代。让我们探讨常见的试剂和条件:

氧化: 吲哚丹可以使用温和的氧化剂氧化以形成其相应的氧化物。

还原: 还原反应产生吲哚丹的还原形式,通常使用氢化物之类的还原剂。

取代: 在吲哚环上取代官能团会改变其性质。

这些反应产生的主要产物包括具有改变的药理学特征的衍生物。

科学研究应用

Cardiotonic Activity

Indolidan is primarily known for its cardiotonic effects, enhancing cardiac contractility without significantly increasing heart rate. It acts by inhibiting phosphodiesterase type IV, which leads to increased intracellular cyclic AMP levels. This mechanism is crucial for treating conditions like heart failure where improved cardiac output is desired .

Phosphodiesterase Inhibition

The compound has been characterized as a potent and selective inhibitor of cyclic nucleotide phosphodiesterases located in the sarcoplasmic reticulum of cardiac cells. This inhibition contributes to its therapeutic effects in heart failure management by promoting vasodilation and improving myocardial oxygen consumption .

Radiolabeled Studies

Recent studies have involved the synthesis of tritium-labeled analogues of this compound for biochemical studies. These radiolabeled compounds allow researchers to investigate the binding affinity and pharmacokinetics of this compound in myocardial tissues. For instance, a study demonstrated that the tritiated analogue binds with high affinity to myocardial membrane vesicles, providing insights into its pharmacological interactions .

Toxicological Studies

This compound has also been evaluated for its toxicity profile in animal models. A study conducted on Beagle dogs revealed smooth muscle degeneration and necrosis associated with this compound administration, highlighting potential safety concerns that must be addressed in clinical settings . Such findings are critical for understanding the long-term implications of this compound use in humans.

Clinical Trials

This compound has been involved in various clinical trials aimed at assessing its efficacy in heart failure patients. Notable findings include improvements in exercise capacity and quality of life metrics among treated individuals compared to control groups. These trials have contributed valuable data supporting this compound’s therapeutic use .

Comparative Studies

Comparative studies have evaluated this compound against other cardiotonics, establishing its unique profile in terms of efficacy and safety. For example, it has been shown to have fewer side effects compared to traditional agents like digoxin, making it a favorable option for certain patient populations .

Summary Table of this compound Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmacological | Cardiotonic agent; phosphodiesterase inhibitor | Enhances cardiac contractility; improves myocardial oxygen use |

| Research | Radiolabeled studies for binding affinity | High affinity binding observed; useful for pharmacological studies |

| Toxicology | Safety evaluations in animal models | Smooth muscle degeneration noted; safety concerns identified |

| Clinical Trials | Evaluated in heart failure patient populations | Improved exercise capacity; favorable safety profile |

| Comparative Studies | Compared with other cardiotonics | Fewer side effects than traditional agents |

作用机制

吲哚丹通过抑制磷酸二酯酶 3 (PDE3) 发挥作用。PDE3 调节环状核苷酸(cAMP 和 cGMP),影响血管平滑肌张力、血小板聚集和心脏收缩力。通过抑制 PDE3,吲哚丹可提高 cAMP 水平,从而导致血管舒张和改善心脏功能。

相似化合物的比较

吲哚丹因其特定的 PDE3 抑制而脱颖而出。类似的化合物包括其他 PDE 抑制剂(例如米力农)和心血管药物(例如β受体阻滞剂)。吲哚丹的独特特征使其与众不同。

生物活性

Indolidan is a compound that belongs to the class of dihydropyridazinones, known for its significant cardiotonic effects and inhibition of phosphodiesterase (PDE) enzymes, particularly type IV cyclic AMP phosphodiesterase. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily recognized as a positive inotropic agent , which means it enhances the force of heart contractions. This property makes it valuable in treating heart failure and other cardiovascular conditions. The compound acts by increasing intracellular levels of cyclic AMP (cAMP), which is crucial for cardiac contractility.

The primary mechanism through which this compound exerts its effects involves the inhibition of phosphodiesterase IV (PDE4) . By inhibiting this enzyme, this compound prevents the breakdown of cAMP, leading to increased concentrations of this second messenger within cardiac cells. The resulting elevation in cAMP levels enhances calcium influx during cardiac action potentials, thereby improving myocardial contractility.

Binding Affinity and Potency

Research indicates that this compound has a high binding affinity for myocardial membrane vesicles. A study reported a dissociation constant () of 4.1 nM and a maximum binding capacity () of 383 fmol/mg protein . These values suggest that this compound binds effectively to its target sites in the heart tissue, correlating with its inotropic potency in canine models .

Comparative Activity

This compound's efficacy as a cardiotonic agent can be compared with other compounds within its class. A summary of various cardiotonic agents and their respective activities is presented in Table 1.

| Compound | Mechanism | (nM) | Inotropic Effect |

|---|---|---|---|

| This compound | PDE4 Inhibition | 4.1 | Strong |

| Levosimendan | Calcium sensitization | 3.5 | Moderate |

| Amrinone | PDE3 Inhibition | 5.0 | Moderate |

Clinical Studies and Case Reports

Several clinical studies have evaluated the effectiveness of this compound in patients with heart failure. One notable case study involved patients who were administered this compound during acute heart failure episodes. Results demonstrated significant improvements in cardiac output and reductions in pulmonary capillary wedge pressure, indicating enhanced cardiac performance .

Long-Term Effects

Long-term administration of this compound has shown promising results in maintaining improved cardiac function without significant adverse effects. A follow-up study highlighted that patients treated with this compound experienced sustained improvements in exercise tolerance and quality of life over a six-month period .

Research Findings

Recent research has focused on synthesizing new derivatives of this compound to enhance its pharmacological profile. For instance, studies have explored modifications to the indolinone scaffold to improve its binding affinity towards c-Src kinase, a target implicated in cancer progression. These modifications have resulted in compounds with increased cytotoxic activity against cancer cell lines .

属性

IUPAC Name |

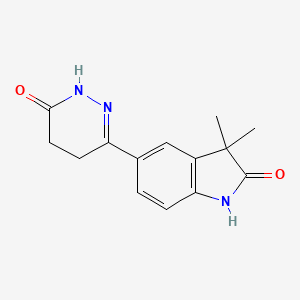

3,3-dimethyl-5-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-14(2)9-7-8(3-4-11(9)15-13(14)19)10-5-6-12(18)17-16-10/h3-4,7H,5-6H2,1-2H3,(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCQFJKUAIWHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020739 | |

| Record name | Indolidan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100643-96-7 | |

| Record name | Indolidan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100643-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indolidan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100643967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolidan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLIDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0751ZOW7OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。